3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride is a chemical compound characterized by its unique structure and potential applications in scientific research. Its molecular formula is , indicating the presence of bromine, chlorine, nitrogen, and oxygen within its structure. This compound is classified as a piperidine derivative, which is significant in medicinal chemistry due to its structural similarity to various biologically active molecules.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic compounds and intermediates for pharmaceutical applications. It is often utilized in research settings for the synthesis of more complex organic molecules and for biological studies.
3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride falls under the category of organic compounds, specifically piperidine derivatives. Its classification is relevant for understanding its reactivity and potential applications in medicinal chemistry.
The synthesis of 3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride typically involves several key steps:
The industrial scale synthesis mirrors laboratory methods but employs bulk reactors and automated systems to maintain consistent quality and yield. Continuous stirring and controlled reaction parameters are crucial for optimizing the production process.
The molecular structure of 3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride features a piperidine ring connected via an ether linkage to a brominated biphenyl moiety. This configuration contributes to its chemical properties and potential biological activity.
3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride can undergo several types of chemical reactions:
The ability of this compound to engage in various chemical reactions makes it a versatile intermediate in organic synthesis.
The mechanism of action of 3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride involves interactions with specific molecular targets such as enzymes or receptors within biological systems.
3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride has several notable applications:
Regioselective bromination at the 3-position of the biphenyl scaffold is achieved through electrophilic aromatic substitution (EAS). N-Bromosuccinimide (NBS) in tetrahydrofuran (THF)/N,N-dimethylformamide (DMF) (4:1 v/v) at 0–5°C achieves >90% regioselectivity within 2 hours, minimizing di-brominated byproducts to <5% [3] [5]. Catalyst choice critically impacts efficiency: Lewis acids like FeCl₃ accelerate reactions but reduce selectivity, while uncatalyzed systems require extended reaction times (6–8 hours). Post-reaction, the mixture is quenched with aqueous sodium thiosulfate to eliminate excess brominating agents, followed by extraction with dichloromethane. Solvent removal under reduced pressure yields crude 3-bromo-4-hydroxybiphenyl, which is purified via recrystallization from ethanol/water (7:3) to achieve ≥98% purity [5].
Table 1: Brominating Agents and Performance Metrics
Brominating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Regioselectivity (%) |
---|---|---|---|---|
NBS | THF/DMF (4:1) | 0–5 | 2.0 | >90 |
Br₂/Pyrrolidine | Chloroform | 25 | 6.0 | 75–80 |
CuBr₂ | Acetonitrile | 80 | 12.0 | 60–65 |
Piperidine-ether linkage employs Williamson ether synthesis between 3-bromo-4-hydroxybiphenyl and N-Boc-3-(2-chloroethyl)piperidine. Optimized conditions use anhydrous potassium carbonate (K₂CO₃) in refluxing acetone (56°C) for 12 hours, achieving 85–88% yield while suppressing O- versus N-alkylation side reactions [3] [5]. Alternative bases like cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 80°C reduce reaction time to 6 hours but necessitate rigorous drying due to moisture sensitivity. Post-alkylation, the tert-butoxycarbonyl (Boc) protecting group is cleaved with hydrogen chloride (HCl) in dioxane (4M, 0°C to 25°C), liberating the piperidine nitrogen for salt formation. Critical purification involves silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1) to isolate the alkylated intermediate prior to deprotection [3] [6].
Table 2: Base-Solvent Systems for Alkylation Efficiency
Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
K₂CO₃ | Acetone | 56 | 12 | 85–88 | <5% |
Cs₂CO₃ | DMSO | 80 | 6 | 80–82 | 8–10% |
NaH | THF | 65 | 8 | 75–78 | 12–15% |
Piperidine ring formation precedes ether conjugation, typically via reductive amination of glutaraldehyde or catalytic hydrogenation of pyridine derivatives. Pd/C (10 wt%)-catalyzed hydrogenation (50 psi H₂) of N-benzyl-3-pyridinecarboxaldehyde in methanol at 25°C affords 3-substituted piperidine with >95% conversion [5] [6]. For 3-(2-hydroxyethyl)piperidine, ethylene oxide reacts with N-Boc-piperidine-3-magnesium bromide under Grignard conditions (0°C → 25°C), followed by acid-mediated deprotection. Microwave-assisted cyclization (150°C, DMF, 30 minutes) reduces reaction times but necessitates specialized equipment. Key challenges include stereocontrol: non-chiral catalysts yield racemic mixtures, requiring resolution with L-tartaric acid to isolate enantiopure intermediates [6].
Table 3: Cyclization Methods for Piperidine Synthesis
Method | Catalyst/Reagent | Temperature (°C) | Time | Conversion (%) | Stereoselectivity |
---|---|---|---|---|---|
Catalytic Hydrogenation | Pd/C (10%) | 25 | 12 h | >95 | Racemic |
Grignard Addition | Ethylene oxide | 0 → 25 | 6 h | 80–85 | Racemic |
Microwave Cyclization | None | 150 | 30 min | 90 | Racemic |
Final hydrochloride salt formation employs ethereal HCl (2M in diethyl ether) added to the free base dissolved in anhydrous ethanol at 0°C, ensuring protonation stoichiometry of 1.05:1 (HCl:amine) [1] [3]. Crystallization initiates upon salt precipitation, with slow evaporation of ethanol/ethyl acetate (1:1) mixtures yielding >99% pure monohydrate crystals. Solvent selection governs crystal morphology: acetone produces needles with poor filtration characteristics, while ethanol/ethyl acetate yields cubic crystals ideal for isolation. Critical parameters include cooling rate (0.5°C/min) and seed crystal addition at 40°C to control polymorphism. Final solids are washed with cold ethyl acetate (−20°C) and dried under vacuum (40°C, 12 h) to remove solvent inclusions, achieving residual solvent levels of <500 ppm [3].
Table 4: Crystallization Solvent Systems and Outcomes
Solvent System | Cooling Rate (°C/min) | Crystal Habit | Purity (%) | Recovery (%) |
---|---|---|---|---|
Ethanol/Ethyl acetate (1:1) | 0.5 | Cubic | >99 | 85–90 |
Acetone | 1.0 | Needles | 98 | 70–75 |
Methanol | 0.2 | Plates | 97 | 65–70 |
Solvent polarity and protic character profoundly impact reaction rates: polar aprotic solvents (DMF, DMSO) accelerate bromination but risk N-dealkylation of piperidine at >60°C [5] [9]. Bromination kinetics follow second-order dependence ([ArH][Br⁺]), with DMF reducing activation energy by 15 kJ/mol versus THF alone. For alkylation, acetone balances nucleophilicity and boiling point, minimizing esterification side products. Multi-step optimizations prioritize orthogonal solvent sets: THF for bromination → acetone for alkylation → ethanol for crystallization, eliminating intermediate cross-contamination. Rate studies reveal alkylation as the rate-limiting step (k = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹), with microwave assistance (150°C) increasing k to 8.7 × 10⁻⁴ L·mol⁻¹·s⁻¹ [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7